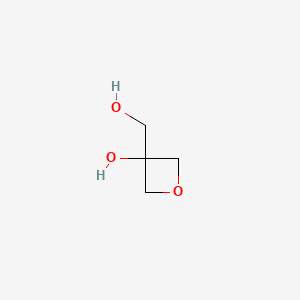
5-(2-アミノ-4-カルボキシフェノキシ)イソフタル酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Amino-4-carboxyphenoxy)isophthalic acid is a chemical compound with the molecular formula C15H11NO7 and a molecular weight of 317.25 g/mol It is known for its unique structure, which includes an amino group, a carboxyl group, and a phenoxy group attached to an isophthalic acid backbone
科学的研究の応用
5-(2-Amino-4-carboxyphenoxy)isophthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a biochemical probe or ligand in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-4-carboxyphenoxy)isophthalic acid typically involves the reaction of 2-amino-4-carboxyphenol with isophthalic acid under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the phenoxy linkage between the two components. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 5-(2-Amino-4-carboxyphenoxy)isophthalic acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
5-(2-Amino-4-carboxyphenoxy)isophthalic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxyl group may produce alcohol derivatives .
作用機序
The mechanism of action of 5-(2-Amino-4-carboxyphenoxy)isophthalic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function .
類似化合物との比較
Similar Compounds
5-(4-Carboxyphenoxy)isophthalic acid: Similar structure but with the carboxyl group in a different position.
5-(2-Carboxyphenoxy)isophthalic acid: Similar structure but with the carboxyl group in a different position.
5-(2,6-Diamino-4-carboxyphenoxy)isophthalic acid: Contains an additional amino group
Uniqueness
5-(2-Amino-4-carboxyphenoxy)isophthalic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
5-(2-amino-4-carboxyphenoxy)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO7/c16-11-6-7(13(17)18)1-2-12(11)23-10-4-8(14(19)20)3-9(5-10)15(21)22/h1-6H,16H2,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXHMQKFNBAXTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743280 |
Source


|
| Record name | 5-(2-Amino-4-carboxyphenoxy)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141111-57-1 |
Source


|
| Record name | 5-(2-Amino-4-carboxyphenoxy)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N,N'-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine](/img/structure/B595683.png)


![N',N'-Dimethyl-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B595694.png)

